molecular formula C16H10ClN3O5 B2813127 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 898373-42-7

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2813127
CAS No.: 898373-42-7
M. Wt: 359.72
InChI Key: CRQASXAAIDEXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific structure of this compound includes a benzofuran ring fused with a carboxamide group and a substituted benzamido group, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), and bases like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-(4-Chloro-3-aminobenzamido)benzofuran-2-carboxamide.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    3-(4-Chloro-3-nitrobenzamido)benzofuran-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    3-(4-Chloro-3-nitrobenzamido)benzofuran-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

Uniqueness

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both the nitro and chloro groups allows for versatile chemical modifications, making it a valuable scaffold for drug development .

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-10-6-5-8(7-11(10)20(23)24)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQASXAAIDEXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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